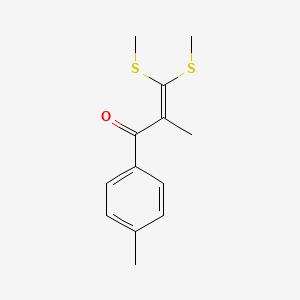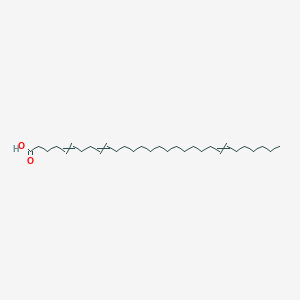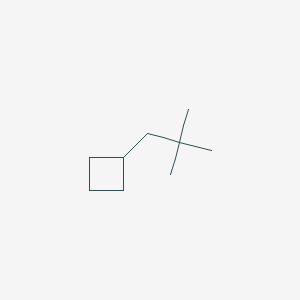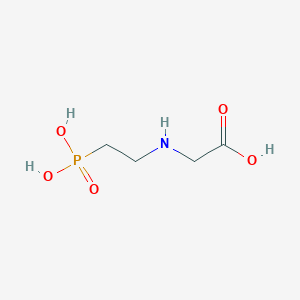![molecular formula C16H13N3O2 B14456409 N'-(Phenylcarbamoyl)-1-benzo[b]furan-2-carboximidamide](/img/structure/B14456409.png)
N'-(Phenylcarbamoyl)-1-benzo[b]furan-2-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(Phenylcarbamoyl)-1-benzo[b]furan-2-carboximidamide is a compound that belongs to the class of furan carboxamides. These compounds are known for their unique chemical structures and potential applications in various fields, including chemistry, biology, and medicine. The compound features a benzo[b]furan ring, which is a fused aromatic system, and a phenylcarbamoyl group, which contributes to its reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Phenylcarbamoyl)-1-benzo[b]furan-2-carboximidamide can be achieved through several synthetic routes. One common method involves the reaction of furan-2-carbonyl chloride with aniline derivatives in the presence of a base such as triethylamine. This reaction typically proceeds under mild conditions and yields the desired carboxamide in good to excellent yields .
Industrial Production Methods
Industrial production of furan carboxamides, including N’-(Phenylcarbamoyl)-1-benzo[b]furan-2-carboximidamide, often involves the use of microwave-assisted synthesis. This method allows for the efficient and rapid production of the compound under controlled conditions, resulting in high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N’-(Phenylcarbamoyl)-1-benzo[b]furan-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The phenylcarbamoyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. These reactions typically occur under mild to moderate conditions, ensuring the stability of the compound .
Major Products Formed
The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, amines, and substituted phenylcarbamoyl compounds.
Applications De Recherche Scientifique
N’-(Phenylcarbamoyl)-1-benzo[b]furan-2-carboximidamide has been extensively studied for its potential applications in scientific research. Some of the key applications include:
Mécanisme D'action
The mechanism of action of N’-(Phenylcarbamoyl)-1-benzo[b]furan-2-carboximidamide involves its interaction with molecular targets and pathways in biological systems. The compound’s furan ring and phenylcarbamoyl group contribute to its reactivity and ability to interact with biological molecules. It is believed to exert its effects through the generation of reactive oxygen species and the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparaison Avec Des Composés Similaires
N’-(Phenylcarbamoyl)-1-benzo[b]furan-2-carboximidamide can be compared with other similar compounds, such as:
Carboxine: A well-known furan carboxamide fungicide with similar structural features.
Oxicarboxine: Another furan carboxamide fungicide with a broader spectrum of activity.
Boscalid: A modern furan carboxamide fungicide with higher biological activity and broader action spectrum.
These compounds share similar structural features, such as the furan ring and carboxamide group, but differ in their specific substituents and biological activities
Propriétés
Formule moléculaire |
C16H13N3O2 |
|---|---|
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
(1Z)-1-[amino(1-benzofuran-2-yl)methylidene]-3-phenylurea |
InChI |
InChI=1S/C16H13N3O2/c17-15(14-10-11-6-4-5-9-13(11)21-14)19-16(20)18-12-7-2-1-3-8-12/h1-10H,(H3,17,18,19,20) |
Clé InChI |
IDGUMIHOYWOYIZ-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)NC(=O)/N=C(/C2=CC3=CC=CC=C3O2)\N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)N=C(C2=CC3=CC=CC=C3O2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,5-Dimethoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde](/img/structure/B14456351.png)


![[(3S,5S,7S)-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl] 2-chloroacetate](/img/structure/B14456368.png)
![Tris{2,2-bis[(2,3-dibromopropoxy)methyl]butyl} borate](/img/structure/B14456369.png)




![1,1'-[1,3-Phenylenebis(oxy)]bis(3-ethynylbenzene)](/img/structure/B14456424.png)

